3-(2-bromopyridin-4-yl)propanoic acid
Description
3-(2-Bromopyridin-4-yl)propanoic acid is a brominated pyridine derivative coupled with a propanoic acid moiety. Its structure features a pyridine ring substituted with a bromine atom at the 2-position and a propanoic acid chain at the 4-position. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxylic acid group allows for further functionalization or salt formation. Its applications span drug discovery, enzyme inhibition studies, and materials science .
Properties
CAS No. |
1501927-29-2 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromopyridin-4-yl)propanoic acid typically involves the following steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Formation of 4-Bromopyridine: : The brominated pyridine is then subjected to further reactions to introduce the propanoic acid group at the fourth position. This can be done through a Grignard reaction, where the brominated pyridine reacts with a Grignard reagent (e.g., ethylmagnesium bromide) to form an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance the efficiency of the bromination and subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.
Scientific Research Applications
3-(2-Bromopyridin-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules used in biological assays and studies.
Mechanism of Action
The mechanism of action of 3-(2-bromopyridin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the propanoic acid group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS 174603-55-5)
- Structure : Replaces the pyridine ring with a fluorophenyl group.
- Key Differences: Electronic Effects: The electron-withdrawing fluorine on the phenyl ring alters electronic distribution compared to the pyridine’s inherent aromatic nitrogen. This may reduce nucleophilic substitution reactivity at the bromine site.
2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid Dihydrobromide
- Structure: Adds an amino group to the propanoic acid chain.
- Key Differences: Solubility: The amino group increases polarity, enhancing water solubility compared to the parent compound. Reactivity: The amine enables peptide bond formation or coordination chemistry, broadening synthetic utility .
Functional Group Modifications on the Propanoic Acid Backbone
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Substitutes the pyridine with a sulfamoylphenyl group.
- Key Differences: Bioactivity: Sulfamoyl groups are known to inhibit enzymes like carbonic anhydrases. This compound’s halogenation derivatives (e.g., chlorinated analogs) may exhibit enhanced target binding compared to bromopyridine-based analogs . Synthetic Flexibility: The sulfonamide group allows for hydrazone formation, enabling diverse derivatization .
3-(Pyridin-4-yl)acrylic Acid
- Structure: Replaces the propanoic acid with an acrylic acid chain.
- Key Differences: Synthetic Role: Serves as an intermediate for β-amino acids (e.g., 3-amino-3-(pyridin-4-yl)propanoic acid). The absence of bromine reduces steric hindrance, favoring nucleophilic addition reactions .
Thiazole-Based Propanoic Acid Derivatives (P3, P7, P16)**
- Structure: Compounds like P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid) feature thiazole cores.
- Key Differences :
- Enzyme Inhibition : P3 exhibits Furin inhibition (IC₅₀ = 35 µM), attributed to the thiazole-thiophene scaffold. The bromopyridine analog may lack similar inhibitory potency due to distinct electronic and steric profiles.
- Mechanism : Thiazole derivatives likely act via π-π stacking or hydrogen bonding with enzyme active sites, whereas bromopyridine’s reactivity might favor covalent inhibition .
Discussion of Key Trends
- Bromine vs.
- Heterocyclic vs. Phenyl Cores : Pyridine and thiazole rings offer nitrogen-based hydrogen-bonding sites, critical for target engagement, whereas phenyl derivatives rely on halogen or sulfonamide interactions .
- Amino vs. Carboxylic Acid Groups: Amino-functionalized derivatives (e.g., 2-amino-3-(2-bromopyridin-4-yl)propanoic acid) enhance solubility but may reduce membrane permeability compared to the carboxylic acid form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
